molecular formula C22H26N4O6 B12500751 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate

Cat. No.: B12500751
M. Wt: 442.5 g/mol
InChI Key: WUOXQUCSHHBQPB-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate is a complex organic compound that features a benzoate ester, an ethylpiperazine moiety, and a nitrophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Ethylpiperazine Moiety: The next step involves the nucleophilic substitution reaction where the ester is reacted with 4-ethylpiperazine under basic conditions.

    Attachment of the Nitrophenoxyacetyl Group: Finally, the compound is reacted with 2-nitrophenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Acylation: The piperazine moiety can be further functionalized through acylation reactions using acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide, heat.

    Acylation: Acyl chlorides, triethylamine.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrolysis of Ester: Formation of the carboxylic acid.

    Acylation of Piperazine: Formation of various acylated derivatives.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Research: The compound can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylpiperazine moiety may interact with neurotransmitter receptors, modulating their activity. The nitrophenoxyacetyl group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect of the compound is determined by the combined actions of its functional groups on the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-ethylpiperazin-1-yl)benzoate
  • 4-[(4-ethylpiperazin-1-yl)methyl]aniline
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate is unique due to the presence of the nitrophenoxyacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[[2-(2-nitrophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H26N4O6/c1-3-24-10-12-25(13-11-24)18-9-8-16(22(28)31-2)14-17(18)23-21(27)15-32-20-7-5-4-6-19(20)26(29)30/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,27)

InChI Key

WUOXQUCSHHBQPB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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